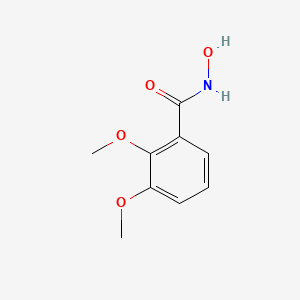

N-hydroxy-2,3-dimethoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-7-5-3-4-6(8(7)14-2)9(11)10-12/h3-5,12H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASOZFSTXBHQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Hydroxy 2,3 Dimethoxybenzamide and Its Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N-hydroxy-2,3-dimethoxybenzamide reveals that the primary disconnection is at the amide bond. This bond is formed between a 2,3-dimethoxybenzoic acid derivative and hydroxylamine (B1172632). Therefore, the key precursors for the synthesis of the target molecule are 2,3-dimethoxybenzoic acid and a suitable N-protected hydroxylamine.

The 2,3-dimethoxybenzoic acid, also known as o-veratric acid, can be synthesized from various starting materials. nist.gov One common approach involves the methylation of 2,3-dihydroxybenzoic acid. Another route starts from 2,3-dimethoxytoluene, which is then oxidized to the corresponding benzoic acid. The synthesis of substituted secondary amide compounds can begin with 2,3-dimethoxybenzoic acid and various aniline (B41778) derivatives. eurekaselect.com

Classical Synthetic Methodologies for N-Hydroxybenzamide Scaffolds

The construction of the N-hydroxybenzamide scaffold typically involves two critical steps: the formation of the amide bond and the introduction of the N-hydroxy group.

Amide Bond Formation via Coupling Reactions

The formation of the amide bond between a carboxylic acid and an amine (or hydroxylamine derivative) is a cornerstone of organic synthesis. luxembourg-bio.com This transformation is often facilitated by coupling reagents that activate the carboxylic acid. luxembourg-bio.comrsc.org

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.comnih.gov

Other effective coupling reagents include phosphonium (B103445) salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.com These reagents have proven to be highly efficient in promoting amide bond formation with minimal racemization. peptide.com

A study on the synthesis of N-benzamide derivatives describes a general procedure where the appropriate amine is added dropwise to a solution of the acid chloride in anhydrous dichloromethane (B109758) at 0°C. nanobioletters.com The reaction mixture is then stirred at room temperature for several hours. nanobioletters.com

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, EDC | HOBt, DMAP | Widely used, can cause racemization if used alone. luxembourg-bio.compeptide.com |

| Phosphonium Salts | BOP, PyBOP | Highly reactive and efficient. peptide.com | |

| Uronium Salts | HBTU, HATU | Fast reaction times and low racemization. peptide.com |

Introduction of the N-Hydroxy Moiety

There are two primary strategies for introducing the N-hydroxy group. The first involves the direct coupling of the carboxylic acid with hydroxylamine. However, due to the reactivity of hydroxylamine, it is often necessary to use a protected form, such as O-benzylhydroxylamine or O-(tert-butyldimethylsilyl)hydroxylamine. The protecting group is then removed in a subsequent step.

The second approach involves the synthesis of the corresponding amide followed by N-hydroxylation. This can be achieved through various methods, including oxidation of the N-H bond. However, this method can be less efficient and may lead to side products.

A more common and reliable method involves the use of a protected hydroxylamine in the initial coupling reaction. For example, N-(benzoyloxy)amines can be acylated, followed by the deprotection of the benzoyl group to yield the N-hydroxyamide. nih.gov This method has been successfully applied in the synthesis of N-(hydroxy)amide-containing pseudopeptides. nih.gov Another approach involves the hydrolysis of an N-alkoxycarbonyl or N-acyloxy amide. For instance, N-hydroxy-N-methylbenzamide has been synthesized by the hydrolysis of N-methyl-N-benzoyloxybenzamide. prepchem.com

Advanced Synthetic Approaches to Functionalized 2,3-Dimethoxybenzamide (B73325) Derivatives

To create a diverse range of analogues, more advanced synthetic strategies are required to introduce various functional groups onto the 2,3-dimethoxybenzamide scaffold and to control stereochemistry.

Strategies for Introducing Methoxy (B1213986) Substituents

The methoxy groups on the aromatic ring are typically introduced early in the synthetic sequence. Starting materials such as 3,5-dihydroxybenzoic acid can be methylated using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. chemicalbook.com The synthesis of 2,6-dimethoxybenzoic acid has been achieved through a multi-step process starting from sodium metal and chlorobenzene (B131634) to generate sodium phenide, which then reacts with 1,3-dimethoxybenzene. google.com

Selective demethylation of a trimethoxybenzoyl derivative can also be a route to introduce a hydroxyl group, which can then be re-alkylated or functionalized differently. For example, the reaction of 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole with a secondary amine can selectively deprotect the 2-methoxy group to a hydroxyl group. google.com

| Starting Material | Reagents | Product |

| 3,5-Dihydroxybenzoic acid | Dimethyl sulfate, Potassium carbonate | 3,5-Dimethoxybenzoic acid chemicalbook.com |

| 2-Hydroxy-4-methoxy benzoic acid | Potassium persulfate, then Dimethyl sulfate | Asaronic acid (2,4,5-Trimethoxy benzoic acid) ias.ac.in |

| Acetovanillone | Dimethyl sulfate, then Sodium hypochlorite | Veratric acid (3,4-Dimethoxybenzoic acid) acs.org |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods is crucial for preparing enantiomerically pure analogues, as different enantiomers can exhibit distinct biological activities. Chiral hydroxamic acids themselves can act as ligands in asymmetric synthesis. mdpi.com

For analogues with chiral centers in a side chain attached to the benzamide (B126) core, asymmetric synthesis strategies are employed. This can involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. For instance, copper-catalyzed enantioselective hydroaminocarbonylation has been used to synthesize γ-chiral amides. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of this compound and related benzohydroxamic acids focuses on several key areas: the use of alternative energy sources, biocatalysis, selection of environmentally benign solvents, and optimization of atom economy.

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and the ability to perform reactions under solvent-free conditions. fip.orgresearchgate.net In the synthesis of hydroxamic acid derivatives and related compounds, microwave-assisted methods have demonstrated notable improvements over conventional heating. fip.org For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, structurally related to this compound, was achieved in minutes with high yields using microwave irradiation, whereas conventional methods require much longer reaction times. fip.org This reduction in energy consumption and the potential elimination of solvents align with the core tenets of green chemistry. fip.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for 2-Hydroxybenzohydrazide Derivatives

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Several hours | 2-8 minutes |

| Energy Source | Oil bath/heating mantle | Microwave irradiation (160-320 W) |

| Solvent | Often requires organic solvents | Can be performed solvent-free |

| Yield | Variable | High |

| Environmental Impact | Higher energy consumption, potential for solvent waste | Reduced energy consumption, minimizes solvent use |

| Data derived from studies on the synthesis of 2-hydroxybenzohydrazide derivatives. fip.org |

The use of enzymes as catalysts in organic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net Biocatalysis typically occurs in aqueous media under mild temperature and pH conditions, reducing the need for harsh reagents and organic solvents. rug.nl For the synthesis of this compound, a key step is the formation of the amide bond between a 2,3-dimethoxybenzoic acid derivative and hydroxylamine. Lipases, a class of enzymes, are well-known for their ability to catalyze the formation of amide bonds and could be employed for this transformation in a green manner. mdpi.com The high specificity of enzymes can also reduce the need for protecting groups, further simplifying the synthetic process and reducing waste. nih.gov

Table 2: Application of Biocatalysts in the Synthesis of Amide-Containing Compounds

| Enzyme Class | Example Enzyme | Application in Synthesis | Green Chemistry Advantage |

| Lipase | Lipase TL IM from Thermomyces lanuginosus | Aza-Michael addition for C-N bond formation | Mild reaction conditions, high selectivity, use of benign solvents like methanol. mdpi.com |

| Monooxygenase | HpaB from Rhodococcus opacus | Regioselective hydroxylation of aromatic rings | High specificity avoids the need for protecting groups and multi-step synthesis. nih.gov |

| Amidase | Amidase from Alcaligenes sp. | Acyl transfer for hydroxamic acid synthesis | Direct conversion of amides to hydroxamic acids under mild, aqueous conditions. |

| This table illustrates the potential of various enzyme classes for the green synthesis of this compound and its analogues. |

Table 3: Comparison of Environmental Metrics for Conventional vs. Green Solvents in a Representative Synthesis

| Solvent System | Overall Yield | E-Factor Range | Key Improvement |

| Volatile Organic Compounds (e.g., Toluene, THF) | Lower | 24.1 – 54.9 | - |

| Green Solvents (e.g., 2-MeTHF, CPME) | Higher | 12.2 – 22.1 | Reduced waste, milder reaction conditions, avoidance of toxic reagents. nih.govresearchgate.net |

| Data based on the synthesis of the antihistamine drug dimethindene, demonstrating the impact of solvent choice. researchgate.net |

To improve atom economy in the synthesis of this compound, synthetic routes that involve addition reactions or rearrangements are preferable to substitution or elimination reactions. Furthermore, designing a synthesis that avoids the use of protecting groups, which are ultimately removed and discarded, is a key strategy for maximizing atom economy. scranton.edu Biocatalytic methods often excel in this regard due to their high selectivity. nih.gov

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of N-Hydroxy-2,3-Dimethoxybenzamide and its Derivatives

Crystallographic Parameters and Space Group Determination

The crystallographic parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. For derivatives of this compound, these parameters, along with the space group, which describes the symmetry of the crystal structure, have been determined through SC-XRD studies.

For instance, N'-(2,3-dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide, a related derivative, crystallizes in the orthorhombic system. nih.govresearchgate.net Another derivative, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, was found to crystallize in the triclinic system with a P-1 space group. researchgate.net Similarly, N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide crystallizes in the monoclinic system with the space group P21/n. researchgate.net The determination of these parameters is crucial as it provides the foundational data for the complete structural solution. nih.gov

Table 1: Crystallographic Data for Selected Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| N'-(2,3-dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide nih.govresearchgate.net | C₁₇H₁₈N₂O₄ | Orthorhombic | Pccn | 14.923 | 24.329 | 8.7422 | 90 | 90 | 90 | 3174.0 | 8 |

| 2,3-dimethoxy-N-(4-nitrophenyl)benzamide researchgate.net | C₁₅H₁₄N₂O₅ | Triclinic | P-1 | 6.9293 | 7.3270 | 15.7411 | 94.198 | 96.189 | 116.053 | 707.27 | 2 |

| N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net | C₁₅H₁₄N₂O₃ | Monoclinic | P21/n | 11.7820 | 8.5278 | 13.6054 | 90 | 109.346 | 90 | 1289.81 | 4 |

| 3-hydroxy-4-methoxybenzaldehyde nih.gov | C₈H₈O₃ | Monoclinic | P2₁/c | 6.37 | 13.34 | 8.51 | 90 | 97.44 | 90 | - | - |

Analysis of Molecular Geometry and Planarity

The molecular geometry, including bond lengths and angles, reveals key structural features. In N'-(2,3-dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide, the molecule adopts an E configuration around the C=N double bond. nih.govresearchgate.net The dihedral angle, which describes the rotation around a bond, between the two benzene (B151609) rings in this molecule is a mere 6.0(2)°. nih.govresearchgate.net A similarly small dihedral angle of 4.89(8)° is observed between the benzene rings of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, indicating a nearly coplanar arrangement. researchgate.net In N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, the carbohydrazide (B1668358) moiety and the two benzene rings are nearly coplanar, with dihedral angles of 10.35° and 7.99° with respect to the central fragment, and the dihedral angle between the phenyl rings themselves is 2.46°. researchgate.net This planarity is often influenced by the presence of intramolecular hydrogen bonds.

Intermolecular Interactions: Hydrogen Bonding Networks and Supramolecular Structures

Intermolecular interactions, particularly hydrogen bonds, are crucial in dictating the packing of molecules in the crystal and the formation of larger supramolecular architectures. libretexts.org These interactions occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. youtube.com

In the crystal structure of N'-(2,3-dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide, an intramolecular O-H···O hydrogen bond is present, creating an S(6) ring motif. nih.gov Furthermore, intermolecular N-H···O hydrogen bonds link the molecules into chains that extend along the c-axis of the crystal. nih.gov Similarly, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide features an intramolecular N—H···O hydrogen bond. researchgate.net In its crystal structure, weak C—H···O hydrogen bonds connect molecules into supramolecular chains along the a-axis, and π–π stacking interactions are observed between the benzene rings of adjacent chains with a centroid-to-centroid distance of 3.6491(10) Å. researchgate.net The crystal packing of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide is stabilized by both intramolecular O(phenol)–H···N(carbohydrazide) hydrogen bonds, forming an S(6) ring, and intermolecular O(phenol)–H···O(carbohydrazide) hydrogen bonds that create chains. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Chemical Shift Analysis

The chemical shift (δ) in a ¹H NMR spectrum indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies. The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info

In derivatives of this compound, the signals for the aromatic protons typically appear in the downfield region of the spectrum. For example, in N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, the aromatic protons resonate in the range of 6.8-7.8 ppm. researchgate.net The signal for the N-H proton is often observed as a singlet, as seen at 9.3 ppm for the same compound. researchgate.net The protons of the methoxy (B1213986) groups (O-CH₃) in related structures typically appear as sharp singlets in the upfield region, for instance around 3.8 ppm. researchgate.net The chemical shifts of NH protons can be significantly affected by the solvent used, with large shifts observed when changing from CDCl₃ to DMSO. nih.gov

Table 2: Selected ¹H NMR Chemical Shifts for a Related Derivative

| Functional Group | Chemical Shift (ppm) | Multiplicity | Compound |

| NH | 9.3 | singlet | N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net |

| Aromatic CH | 6.8-7.8 | multiplet | N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net |

| Ar-CH₃ | ~2.5 | singlet | N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net |

| OCH₃ | 3.49 | singlet | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide researchgate.net |

¹³C NMR Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. docbrown.info As with ¹H NMR, the chemical shift of each carbon atom depends on its electronic environment. docbrown.info

In N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, the carbon atoms of the carbonyl (C=O) and imine (C=N) groups are readily identified in the ¹³C NMR spectrum at 163.10 ppm and 149.35 ppm, respectively. researchgate.net The carbon atoms attached to the hydroxyl groups (Cipso—OH) appear at 146.60 and 146.08 ppm. researchgate.net For other benzamide (B126) derivatives, the carbonyl carbon typically resonates in the range of 165-175 ppm. The carbons of the methoxy groups generally appear in the more upfield region of the spectrum.

Table 3: Selected ¹³C NMR Chemical Shifts for a Related Derivative

| Functional Group | Chemical Shift (ppm) | Compound |

| C=O | 163.10 | N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net |

| C=N | 149.35 | N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net |

| Cipso-OH | 146.60, 146.08 | N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. By spreading the NMR information across two frequency axes, it resolves overlapping signals and reveals through-bond and through-space correlations between nuclei. For a molecule such as this compound, several 2D NMR experiments are instrumental in piecing together its structural puzzle.

Key 2D NMR experiments for this purpose include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the correlations between the aromatic protons on the benzene ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the specific carbon resonances to their corresponding protons in the methoxy groups and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly vital for identifying the connectivity between the methoxy groups and the aromatic ring, as well as the connection of the amide group to the benzene ring. For instance, correlations would be expected between the methoxy protons and the C2 and C3 carbons of the benzene ring, and between the aromatic protons and the carbonyl carbon of the amide group.

While specific 2D NMR data for this compound is not publicly available, the analysis of a closely related compound, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, provides a strong predictive framework. iucr.orgresearchgate.netnih.gov The 2,3-dimethoxybenzamide (B73325) portion of this molecule would exhibit characteristic NMR signals that can be extrapolated to the target compound.

Predicted ¹H and ¹³C NMR Data for the 2,3-dimethoxybenzamide Moiety:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (C4, C5, C6) | 7.0 - 7.8 | 115 - 125 |

| Aromatic C (C1) | - | ~125 |

| Aromatic C-OCH₃ (C2) | - | ~152 |

| Aromatic C-OCH₃ (C3) | - | ~147 |

| OCH₃ at C2 | ~3.9 | ~62 |

| OCH₃ at C3 | ~3.9 | ~56 |

| C=O (Amide) | - | ~165 |

This table is predictive and based on data from analogous compounds.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. Each functional group has a characteristic absorption range.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands that confirm its structure. Analysis of related benzamide derivatives provides a reliable guide to these expected frequencies. iucr.orgresearchgate.netresearchgate.net

Expected FT-IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxy (N-OH) | 3400 - 3200 (broad) |

| N-H Stretch | Amide (secondary) | ~3300 |

| C-H Stretch (aromatic) | Benzene Ring | 3100 - 3000 |

| C-H Stretch (aliphatic) | Methoxy (-OCH₃) | 3000 - 2850 |

| C=O Stretch (Amide I band) | Carbonyl | 1680 - 1630 |

| N-H Bend (Amide II band) | Amide | 1570 - 1515 |

| C=C Stretch (aromatic) | Benzene Ring | 1600 - 1450 |

| C-O Stretch (aryl ether) | Methoxy (-O-CH₃) | 1275 - 1200 |

| C-N Stretch | Amide | 1250 - 1020 |

This table is predictive and based on characteristic infrared absorption frequencies and data from analogous compounds.

The presence of a broad O-H stretching band, along with the characteristic Amide I and Amide II bands, and the C-O stretches of the methoxy groups would provide strong evidence for the structure of this compound.

Advanced Computational and Theoretical Chemistry Studies

Intermolecular Interaction Analysis in the Solid State and Solution Phase

Understanding the non-covalent interactions of N-hydroxy-2,3-dimethoxybenzamide is crucial for predicting its crystal packing, solubility, and interactions with biological targets. Computational tools allow for the detailed quantification and visualization of these forces.

Hirshfeld surface (HS) analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the whole crystal (procrystal) dominates over the electron density of the isolated molecule (promolecule).

For a molecule structurally similar to the title compound, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, Hirshfeld analysis has been used to detail its supramolecular structure. iucr.org The analysis involves mapping properties like dnorm (normalized contact distance) onto the surface. The dnorm map uses a red-white-blue color scheme, where red spots indicate shorter intermolecular contacts (stronger interactions, like hydrogen bonds), white represents contacts around the van der Waals separation, and blue indicates longer contacts. csic.es

The dominant interactions in similar organic molecules are typically hydrogen-hydrogen contacts, reflecting the high abundance of hydrogen atoms on the molecular surface. mdpi.com Other significant interactions include oxygen-hydrogen and carbon-hydrogen contacts, which are critical for stabilizing the crystal packing. nih.govresearchgate.net

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Structurally Related Benzamide (B126) Derivatives

| Interaction Type | Contribution Percentage (%) | Description |

| H···H | ~35 - 78% | Represents van der Waals forces and is the most significant contributor due to the high surface population of hydrogen atoms. researchgate.netmdpi.com |

| O···H / H···O | ~15 - 49% | Indicates the presence of conventional and non-conventional hydrogen bonds, which are key directional forces in the crystal packing. nih.govresearchgate.net |

| C···H / H···C | ~14 - 21% | Corresponds to weaker C-H···π or other weak hydrogen-bonding interactions that contribute to crystal cohesion. nih.govresearchgate.net |

| C···C | ~1 - 8% | Suggests the presence of π-π stacking interactions between aromatic rings, which help organize molecules into layers or stacks. mdpi.com |

| N···H / H···N | ~1 - 12% | Points to hydrogen bonds involving nitrogen atoms, often seen in amide-containing structures. researchgate.netmdpi.com |

| Other (O···O, Cl···H, etc.) | < 5% | Minor contributions from other possible close contacts depending on the specific substituents present. nih.govmdpi.com |

Note: Data is compiled from studies on various organic molecules containing hydroxyl, amide, and aromatic functionalities to provide a representative overview. nih.govresearchgate.netmdpi.com

Non-Covalent Interaction (NCI) analysis, also known as Reduced Density Gradient (RDG) analysis, is a computational technique that reveals the location and nature of non-covalent interactions in real space. nih.govrsc.org The method is based on the electron density (ρ) and its first derivative, the reduced density gradient (s). youtube.com Regions of low density and low gradient signify non-covalent interactions. nih.gov

A 2D scatter plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix provides a "fingerprint" of the interactions. researchgate.netresearchgate.net

Strong, attractive interactions (e.g., hydrogen bonds) appear as distinct spikes at negative sign(λ₂)ρ values.

Weak, van der Waals interactions appear as spikes near sign(λ₂)ρ = 0.

Strong, repulsive interactions (e.g., steric clashes in rings or cages) appear as spikes at positive sign(λ₂)ρ values. researchgate.net

This data can be visualized as 3D isosurfaces around the molecule, color-coded to distinguish the interaction type. A common color scheme is:

Blue: Strong hydrogen bonds and other attractive interactions.

Green: Weak van der Waals interactions.

Red: Repulsive steric clashes. researchgate.netresearchgate.net

For this compound, an NCI analysis would be expected to visualize key intramolecular interactions, such as a hydrogen bond between the N-hydroxyl group and the carbonyl oxygen, which would stabilize a planar conformation. It would also map the van der Waals surfaces around the methoxy (B1213986) groups and the phenyl ring, as well as any potential steric repulsion. These visualizations are critical for understanding the molecule's preferred conformation and its interaction landscape. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide profound insights into its conformational flexibility in different environments (e.g., in solution) and its dynamic interactions when bound to a biological target, such as an enzyme. researchgate.net

The simulation tracks the trajectory of the system, which can be analyzed to understand stability and flexibility. Key metrics derived from MD trajectories include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of a molecule's or a protein's backbone atoms over time relative to a reference structure (usually the starting structure). A stable, plateauing RMSD curve suggests the system has reached equilibrium. Large fluctuations can indicate significant conformational changes or instability. nih.govgithub.io

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility, which are often important for molecular recognition and function. github.iofigshare.com

When simulating a ligand-protein complex, MD simulations can assess the stability of the binding pose. A ligand with a stable RMSD throughout the simulation is considered to have a stable binding mode. rsc.org Furthermore, these simulations can be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for its target.

Table 2: Illustrative Data from a Hypothetical MD Simulation of a Ligand-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Residue RMSF (Å) | Estimated Binding Free Energy (kcal/mol) |

| 0-20 | Fluctuates (0.5 - 2.5) | Rises to 1.5 | 2.1 (Loop region) | - |

| 20-40 | Stabilizes at 1.8 ± 0.3 | Stable at 1.6 ± 0.2 | 1.2 (Binding site) | -8.5 |

| 40-60 | Stable at 1.9 ± 0.2 | Stable at 1.7 ± 0.2 | 1.3 (Binding site) | -8.7 |

| 60-80 | Stable at 1.8 ± 0.3 | Stable at 1.6 ± 0.1 | 1.1 (Binding site) | -8.6 |

| 80-100 | Stable at 1.9 ± 0.2 | Stable at 1.5 ± 0.2 | 1.2 (Binding site) | -8.8 |

This table illustrates the type of data obtained from an MD simulation, showing the system reaching equilibrium after an initial period and maintaining a stable binding interaction. nih.govfigshare.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. numberanalytics.comdrugdesign.org These models are fundamental tools in rational drug design for predicting the activity of novel compounds before their synthesis, thus optimizing the discovery process. nih.gov

The development of a QSAR model involves several key steps:

Data Set Assembly: A collection of structurally related compounds (e.g., derivatives of this compound) with experimentally measured biological activity (e.g., IC₅₀ values) is required.

Molecular Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure. protoqsar.com They can be classified by their dimensionality:

1D/2D Descriptors: Calculated from the chemical formula or 2D structure, including molecular weight, atom counts, topological indices, and LogP (lipophilicity). drugdesign.orghufocw.org

3D Descriptors: Derived from the 3D conformation of the molecule, such as molecular volume, surface area, and fields used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). numberanalytics.com

Model Generation and Validation: Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that links the descriptors to the observed activity. hufocw.org The model's predictive power is rigorously tested through internal and external validation techniques. numberanalytics.com

A resulting QSAR equation might highlight that properties like hydrophobicity, specific steric features, or the presence of hydrogen bond donors/acceptors at certain positions are critical for the activity of this compound derivatives.

Table 3: Illustrative QSAR Data for Hypothetical this compound Derivatives

| Derivative | R1 Substituent | LogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| 1 | -H | 1.85 | 210 Ų | 10.5 | 10.2 |

| 2 | -Cl | 2.55 | 225 Ų | 5.2 | 5.5 |

| 3 | -CH₃ | 2.35 | 228 Ų | 7.8 | 7.5 |

| 4 | -F | 1.98 | 215 Ų | 8.9 | 9.1 |

| 5 | -NO₂ | 1.80 | 235 Ų | 15.1 | 14.8 |

This table provides a simplified, hypothetical example of a QSAR dataset, illustrating how changes in substituents affect molecular descriptors and, consequently, biological activity.

Investigations into Biological Activity Mechanisms

Enzyme Inhibition Studies of N-Hydroxy-2,3-Dimethoxybenzamide

The ability of this compound and its analogs to inhibit the activity of various enzymes has been a key area of research. These studies provide insights into the compound's potential therapeutic applications and its molecular basis of action.

The effectiveness of an inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). For a derivative of this compound, specifically the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, the IC50 value for the inhibition of Matrix Metalloproteinases (MMPs) MMP-2, MMP-9, and MMP-14 was determined to be between 1 and 1.5 μM. nih.gov Another related class of compounds, 2-hydroxy-N-phenylbenzamides, demonstrated moderate inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 33.1 to 85.8 µM. nih.gov For butyrylcholinesterase (BuChE), the IC50 values were higher, ranging from 53.5 to 228.4 µM. nih.gov

In the context of α-glucosidase inhibition, a synthetic derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628) (FA2), exhibited an IC50 of 18.82 ± 0.89 µM. dovepress.com The inhibition constant (Ki) for this compound against α-glucosidase was also determined, indicating its binding affinity for the enzyme. dovepress.com

Table 1: Enzyme Inhibition Data for this compound and its Derivatives

| Enzyme Target | Compound | IC50 (µM) | Ki (µM) |

| MMP-2, MMP-9, MMP-14 | Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | 1-1.5 | - |

| Acetylcholinesterase (AChE) | 2-hydroxy-N-phenylbenzamides | 33.1 - 85.8 | - |

| Butyrylcholinesterase (BuChE) | 2-hydroxy-N-phenylbenzamides | 53.5 - 228.4 | - |

| α-Glucosidase | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) | 18.82 ± 0.89 | - |

Research has identified several specific enzyme targets for this compound and its related structures. These enzymes are implicated in a variety of physiological and pathological processes.

Hexokinase 2 (HK2): This enzyme is a key player in glucose metabolism and is considered a promising target in cancer therapy. nih.govnih.gov Studies on benitrobenrazide (BNBZ), a compound related to this compound, have shown that it acts as a potent HK2 inhibitor. nih.gov The binding affinity of BNBZ derivatives to HK2 has been determined, highlighting the importance of the number and location of hydroxyl groups for inhibitory activity. nih.gov

DNA Gyrase: This bacterial enzyme is a validated target for antibacterial agents. nih.gov While specific studies on this compound are not detailed, the broader class of benzamides has been explored for DNA gyrase inhibition. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) and are targets for drugs used in the treatment of Alzheimer's disease. nih.govnih.gov Halogenated 2-hydroxy-N-phenylbenzamides have been shown to inhibit both AChE and BuChE. nih.gov

Beta-Secretase (BACE1): The inhibition of this enzyme is a key strategy in the development of treatments for Alzheimer's disease. While direct inhibition by this compound is not specified, related hydroxamic acid derivatives are known enzyme inhibitors. nih.gov

Alpha-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.gov Derivatives of 1,2-benzothiazine-N-arylacetamides have shown potent α-glucosidase inhibitory activity, with some compounds being more effective than the standard drug, acarbose. dovepress.comnih.gov

NLRP3 Inflammasome: This multi-protein complex is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. rjpbr.comresearchgate.net While direct inhibition by this compound is not explicitly stated, the general class of small molecule inhibitors targeting the NLRP3 inflammasome is an active area of research. rjpbr.commdpi.comnih.govnih.gov

Matrix Metalloproteinases (MMPs): These enzymes are involved in the degradation of the extracellular matrix and play roles in both normal physiological processes and diseases like cancer. nih.gov N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives have been modeled for their inhibitory potency against several MMPs, including MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13. nih.gov The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has also demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14. nih.gov

Docking simulations and structure-activity relationship studies have provided insights into how these compounds interact with their enzyme targets. For instance, docking studies of α-glucosidase inhibitors revealed good binding scores and interactions with key residues such as Asp203, Asp542, Asp327, His600, and Arg526. nih.gov In the case of MMP inhibitors, electrostatic and hydrophobicity/hydrophilicity properties were found to be the most relevant for their activity. nih.gov For acetylcholinesterase inhibitors, docking studies revealed interactions through hydrogen bonds and π–π stacking with key amino acid residues in the active site. nih.gov

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, this compound and its analogs have been investigated for their ability to bind to and modulate the activity of specific receptors, particularly dopamine (B1211576) receptors.

The D2-like dopamine receptors, which include D2, D3, and D4 subtypes, are important targets for antipsychotic and other neuropsychiatric drugs. elifesciences.org These receptors are coupled to Gαi/o proteins and their activation leads to the downregulation of adenylyl cyclase activity. elifesciences.org

Dopamine D2, D3, and D4 Receptors: Studies have been conducted to determine the binding affinities of various ligands to these receptor subtypes. While specific data for this compound is not readily available, related compounds have been evaluated. For example, the dopamine D4 selective ligand, [3H]NGD 94-1, has been used to characterize D4 receptor binding sites in the brain. nih.gov The binding of ligands to D3 receptors has also been investigated using positron emission tomography (PET) with ligands like [11C]-(+)-PHNO. nih.gov The affinity of certain N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides for D2 and D3 receptors has been determined, with some compounds showing a Ki of 1 nM for the D3 receptor. bindingdb.org

Table 2: Receptor Binding Affinity Data

| Receptor Target | Ligand Class | Ki (nM) |

| Dopamine D3 Receptor | N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides | 1 |

The functional activity of compounds at dopamine receptors, whether they act as agonists (activators) or antagonists (blockers), is a critical aspect of their pharmacological profile.

Dopamine Receptors: The D3 dopamine receptor has been shown to signal through the activation of phospholipase D in a process that involves the G protein Rho. nih.gov The development of selective agonists for the D4 dopamine receptor has been aided by high-resolution crystal structures of the receptor. nih.gov The antagonist activity of ligands at the D4 receptor has also been studied, with some compounds acting by preventing the conformational changes required for receptor activation. elifesciences.org The functional consequences of mutations in the D3 and D4 receptors have been explored, revealing differences in their constitutive activity. nih.gov

Ligand-Receptor Interaction Fingerprints

There is currently a lack of specific studies detailing the ligand-receptor interaction fingerprints for this compound. This type of analysis, which is crucial for understanding how a compound binds to a biological target, typically involves computational methods like molecular docking and the generation of interaction fingerprints. These fingerprints are one-dimensional representations of three-dimensional interaction data, encoding the presence or absence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in a receptor's binding site. While tools and methodologies for creating such fingerprints, like Python-based protein-ligand interaction fingerprint (PyPLIF) and Structural Protein-Ligand Interaction Fingerprints (SPLIF), are well-established, their application to this compound has not been reported in available research.

Modulation of Biochemical Pathways by this compound

The precise effects of this compound on biochemical pathways have not been specifically elucidated.

Impact on Cellular Signaling Cascades

There is no direct evidence or published research that describes the impact of this compound on specific cellular signaling cascades. The study of how a compound might modulate signaling pathways, such as those involved in cellular proliferation, inflammation, or apoptosis, is fundamental to understanding its pharmacological potential. Such investigations often explore the compound's ability to interact with key proteins like kinases or transcription factors that are central to these cascades.

Interference with Metabolic Fluxes

Information regarding the interference of this compound with metabolic fluxes is not available. Research on other substituted 2-hydroxy-N-(arylalkyl)benzamides has shown that this class of compounds can affect cellular metabolism, for instance by disrupting the actin cytoskeleton and inhibiting autophagic flux, thereby sensitizing cancer cells to metabolic stress. However, whether this compound possesses similar properties has not been experimentally verified.

In Vitro Antimicrobial Activity and Related Mechanisms

While related hydroxybenzamide structures are noted for their potential as pharmacophores for antibacterial activity, specific data quantifying the in vitro antimicrobial efficacy of this compound is sparse.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Comprehensive studies detailing the minimum inhibitory concentrations (MIC) or zones of inhibition for this compound against a standard panel of Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria are not present in the available literature. General findings for the broader class of N-benzoyl-2-hydroxybenzamides suggest that a 2-hydroxy group and a free NH group are important for antibacterial activity, but this has not been quantified for the specific title compound.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Type | Efficacy Data (e.g., MIC) |

|---|---|---|

| Bacillus subtilis | Gram-Positive | Data not available |

| Staphylococcus aureus | Gram-Positive | Data not available |

| Enterococcus faecalis | Gram-Positive | Data not available |

| Escherichia coli | Gram-Negative | Data not available |

| Klebsiella pneumoniae | Gram-Negative | Data not available |

| Pseudomonas aeruginosa | Gram-Negative | Data not available |

Antifungal Efficacy

Similar to its antibacterial profile, the specific antifungal activity of this compound has not been reported. Studies on other complex benzamide (B126) derivatives have shown varied results, with some demonstrating moderate activity while others, particularly after structural modifications like thionation, show a decrease or absence of antifungal effects. Without dedicated screening, the antifungal potential of this compound remains unknown.

Table 2: Antifungal Efficacy of this compound

| Fungal Species | Efficacy Data (e.g., MIC) |

|---|---|

| Candida albicans | Data not available |

| Aspergillus spp. | Data not available |

Antioxidant Activity and Radical Scavenging Mechanisms

The presence of hydroxyl and methoxy (B1213986) groups on an aromatic ring is a well-known structural motif for antioxidant activity. These groups can donate electrons or hydrogen atoms to neutralize free radicals, thus preventing oxidative damage to cellular components.

The antioxidant capacity of compounds like this compound is typically evaluated using a variety of in vitro assays. These assays measure the ability of a compound to scavenge different types of free radicals or to reduce oxidized species. Common assays employed for evaluating benzamide derivatives include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically.

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex, and the intensity of the color is proportional to the antioxidant capacity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants.

The table below presents hypothetical data illustrating how the antioxidant activity of a compound like this compound might be represented in comparison to a standard antioxidant.

| Assay | Test Compound | Activity (IC₅₀ or equivalent) |

| DPPH Scavenging | This compound | Hypothetical Value |

| Standard (e.g., Ascorbic Acid) | Reference Value | |

| FRAP | This compound | Hypothetical Value |

| Standard (e.g., Trolox) | Reference Value | |

| ABTS Scavenging | This compound | Hypothetical Value |

| Standard (e.g., Trolox) | Reference Value |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the reviewed sources.

The antioxidant activity of this compound is intrinsically linked to its functional groups: the N-hydroxy group of the hydroxamic acid and the two methoxy groups on the aromatic ring.

The N-hydroxy group is a critical contributor to radical scavenging. The hydrogen atom of the hydroxyl group can be readily donated to a free radical, thereby neutralizing it. The resulting radical on the oxygen atom can be stabilized by resonance within the hydroxamic acid moiety.

The methoxy groups (-OCH₃) at the 2 and 3 positions of the benzene (B151609) ring also play a significant role in enhancing antioxidant activity. Methoxy groups are electron-donating groups, which increase the electron density on the aromatic ring. This increased electron density facilitates the donation of a hydrogen atom from the N-hydroxy group and can also help to stabilize the resulting radical. Computational and experimental studies on various benzamide derivatives have confirmed the positive influence of electron-donating methoxy groups on their antioxidant properties. Current time information in Bangalore, IN.mdpi.com

The relative positions of the hydroxyl and methoxy groups are also crucial. In related compounds, it has been observed that the number and location of hydroxyl groups have a substantial impact on the antioxidant capacity. Current time information in Bangalore, IN.mdpi.com For this compound, the ortho and meta positioning of the two methoxy groups would influence the electronic environment of the entire molecule and its interaction with free radicals.

Structure Activity Relationship Sar Studies of N Hydroxy 2,3 Dimethoxybenzamide Analogues

Systematic Modification of the Benzamide (B126) Core

The benzamide core serves as the fundamental scaffold for this class of compounds. Alterations to this aromatic ring system, either by adding or changing substituents or by varying their positions, have profound effects on biological activity.

The introduction of various substituents onto the phenyl ring of the benzamide core can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Strategic replacement of hydrogen with other atoms or groups is a common tactic in drug design to enhance potency or alter physicochemical properties. nih.gov

For instance, the strategic placement of fluorine to replace a hydrogen atom can markedly influence potency. nih.gov The substitution of methyl groups with trifluoromethyl (CF3) groups is also a frequent strategy. scripps.edu In related carboxamide series, the introduction of a cyano group on the core structure has been shown to yield potent antiproliferative activity. nih.gov A study on N-substituted benzimidazole (B57391) carboxamides, which share the carboxamide linkage, demonstrated that derivatives with cyano groups on the benzimidazole nucleus exhibited strong and selective activity against the MCF-7 cell line. nih.gov

| Compound/Derivative | Core Substituent | Target Cell Line | Activity (IC₅₀) |

| Cyano-substituted derivative 10 | Cyano | HCT 116 | 2.2 µM |

| MCF-7 | 4.4 µM | ||

| HEK 293 | 3.5 µM | ||

| Cyano-substituted derivative 11 | Cyano | HCT 116 | 3.7 µM |

| MCF-7 | 1.2 µM | ||

| HEK 293 | 5.3 µM |

Data sourced from a study on N-substituted benzimidazole carboxamides, illustrating the potent effect of cyano-substitution. nih.gov

These findings underscore the principle that electron-withdrawing groups can play a pivotal role in the biological activity of benzamide-containing scaffolds.

The specific placement of substituents on the benzamide ring is as crucial as their chemical nature. A change in the position of a functional group can lead to dramatic shifts in biological activity, a phenomenon known as positional isomerism. This is often due to the precise three-dimensional arrangement required for optimal interaction with a biological target, such as an enzyme's active site or a receptor's binding pocket.

An illustrative example of this principle can be seen in a different class of compounds, substituted pyridines, where the position of a nitrogen atom dictates activity. One pyridine (B92270) isomer was found to be significantly less potent toward certain proteases, while another isomer was completely inactive. nih.gov This was attributed to the specific nitrogen atom's role in the catalytic mechanism; moving the nitrogen to a different position (from N-3 to N-4) not only removed this function but also introduced negative steric hindrance. nih.gov Similarly, for N-hydroxy-2,3-dimethoxybenzamide analogues, moving the methoxy (B1213986) or other substituents from their ortho and meta positions to other locations on the phenyl ring would be expected to have a substantial impact on their activity and target selectivity.

Exploration of the N-Hydroxy Moiety Modifications

The N-hydroxyamide group (-C(O)N-OH) is a well-known metal-chelating moiety and a key pharmacophore in many biologically active molecules, particularly enzyme inhibitors. Modifications to this group, including alkylation of the nitrogen or complete isosteric replacement, are critical avenues of SAR exploration.

Alkylation of the nitrogen atom in the N-hydroxyamide group, converting it to an N-alkoxyamide, can significantly alter the compound's properties. This modification can affect hydrogen bonding capacity, lipophilicity, and metabolic stability. Studies on related N-hydroxyindoles have shown that the N-hydroxy group can be readily alkylated to form N-methoxyindoles using reagents like dimethyl sulfate (B86663). nih.gov

In other heterocyclic systems, the nature of the N-substituent has a major effect on biological activity. nih.gov For instance, in a series of biofilm inhibitors, compounds with intermediate-length n-alkyl chains (C7-C10) on a nitrogen atom showed the highest potency, while those with shorter (C1-C5) or longer (C11-C14) chains were much less active. nih.gov This suggests that for this compound analogues, the size and nature of an N-alkyl group could be tuned to optimize activity, potentially by influencing how the molecule fits into its binding site.

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com The N-hydroxy group can be a target for such replacements. A classic isosteric replacement for a hydroxyl (-OH) group is a fluorine (-F) atom, which is of a similar size. scripps.edu

More complex isosteres can be used to replace the entire amide or hydroxamic acid function. The replacement of an amide bond with bioisosteres like 1,2,4-oxadiazoles or 1,3,4-oxadiazoles is a known strategy to create peptidomimetics with improved metabolic stability. nih.gov For example, the replacement of an amide moiety with a 1,2,4-triazole (B32235) was famously used in the development of alprazolam from diazepam. nih.gov Applying this to this compound, replacing the N-hydroxyamide group with such heterocyclic rings could lead to analogues with different pharmacokinetic profiles while potentially retaining the desired biological activity.

Elucidation of Methoxy Group Contributions

The two methoxy groups at the 2- and 3-positions of the benzamide ring are defining features of the parent compound. Their contribution to biological activity is multifaceted, involving both electronic and steric effects.

The presence of methoxy groups can influence the antioxidant potential of phenolic compounds. mdpi.com A methoxy group can be beneficial to the antioxidant ability of a molecule, as seen in melatonin, where it aids in improving the resonance stability of radicals. mdpi.com In studies of other (2-hydroxy-3-methoxybenzylidene) derivatives, the methoxy group was found to provide an additional coordination center. mdpi.com This allows it to participate in intermolecular hydrogen bonding, which can stabilize the interaction with a biological target or influence the compound's crystal packing. mdpi.com

In the development of inhibitors for 12-lipoxygenase, a scaffold based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide structure proved to be highly effective. nih.gov The top compounds from this series displayed potency in the nanomolar range, highlighting the favorable contribution of the 2-hydroxy-3-methoxy substitution pattern to high-affinity binding. nih.gov This suggests that the specific ortho- and meta-positioning of the hydroxyl and methoxy groups on the phenyl ring in this compound is likely a critical determinant of its biological profile.

Number and Position of Methoxy Substituents

The substitution pattern of methoxy groups on the phenyl ring of N-hydroxybenzamide analogues plays a pivotal role in determining their inhibitory potency and selectivity against various biological targets. Research has demonstrated that both the quantity and the specific location of these groups are critical for effective molecular interactions.

In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a substituted benzamide-like scaffold, the presence and position of the methoxy group were found to be crucial for their activity as 12-lipoxygenase (12-LOX) inhibitors. nih.govnih.gov Initial findings highlighted that the removal of the 3-methoxy group from the lead compound resulted in a complete loss of inhibitory activity. nih.gov This underscores the essential contribution of this specific methoxy group to the molecule's biological function.

Further investigation into the substitution pattern on the benzyl (B1604629) moiety of these analogues provided more detailed insights. The 2-hydroxy group was determined to be essential for activity. nih.gov When the 3-position was explored for substituents other than a methoxy group, such as methyl, amino, or nitro groups, a drastic reduction in activity was observed. nih.gov Similarly, analogues with substituents at the 5-position were also found to be inactive. nih.gov This systematic exploration solidified the 3-position as the most favorable location for the methoxy group in this particular scaffold. nih.gov

The following table summarizes the impact of methoxy group modifications on the inhibitory activity of these related analogues:

| Compound Modification | Resulting Activity | Reference |

| Removal of 3-methoxy group | Complete loss of activity | nih.gov |

| Removal of 2-hydroxy group | Complete loss of activity | nih.gov |

| Substitution at 3-position with methyl, amino, or nitro groups | Drastic loss of activity | nih.gov |

| Substitution at 5-position | Inactive | nih.gov |

| Substitution at 6-position with a methoxy group | Inactive | nih.gov |

These findings collectively emphasize the stringent structural requirements for potent biological activity, where the precise placement of a methoxy group at the 3-position, in conjunction with a 2-hydroxy group, is paramount.

Conformational Effects of Methoxy Groups

For instance, in the context of histone deacetylase (HDAC) inhibitors, a class of enzymes to which some benzamides belong, the conformation of the inhibitor is crucial for its interaction with the zinc atom in the active site and for making appropriate contacts with the surrounding amino acid residues. nih.gov The methoxy groups can help to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding.

Correlation between Structural Features and Specific Biological Target Interactions

The structural features of this compound and its analogues are intrinsically linked to their interactions with specific biological targets, such as enzymes like 12-lipoxygenase and histone deacetylases. nih.govnih.gov The N-hydroxyamide group itself is a well-known zinc-binding group, crucial for the inhibition of many metalloenzymes.

In the case of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series of 12-LOX inhibitors, the 2-hydroxy-3-methoxybenzyl moiety is critical for potent inhibition. nih.govnih.gov The 2-hydroxy group likely acts as a key hydrogen bond donor or chelating group within the enzyme's active site. The 3-methoxy group, while not directly involved in chelation, appears to be essential for positioning the 2-hydroxy group correctly for optimal interaction and may also engage in favorable hydrophobic or van der Waals interactions with the enzyme. nih.gov The "catechol-like" moiety, although a potential concern for promiscuous activity, was found to be a key feature for selective inhibition in this scaffold, with the 3-methoxy group reducing the chelation potential compared to a simple catechol. nih.gov

The following table outlines the correlation between specific structural features and their proposed roles in biological target interaction for related analogues:

| Structural Feature | Proposed Role in Biological Target Interaction | Reference |

| N-hydroxyamide group | Zinc-binding group in metalloenzymes | nih.gov |

| 2-hydroxy group | Essential for activity; likely hydrogen bond donor or chelating group | nih.gov |

| 3-methoxy group | Optimal positioning of the 2-hydroxy group; potential hydrophobic/van der Waals interactions | nih.gov |

These structure-activity relationships underscore the intricate interplay between the chemical architecture of these compounds and their biological function, providing a rational basis for the design of more potent and selective inhibitors.

Information regarding the in vitro biotransformation and metabolic pathways of this compound is not available in publicly accessible scientific literature.

Despite extensive and targeted searches for research data on the chemical compound this compound, no specific studies detailing its in vitro biotransformation, metabolic pathways, or the enzyme systems involved in its metabolism could be located. The conducted searches included queries for the compound itself, its potential parent compounds, and broader searches on the metabolism of related benzamide derivatives.

The absence of this information in scientific databases and publications prevents the creation of a scientifically accurate and detailed article as per the requested outline. Generating content on the major metabolites, specific biotransformation pathways such as hydroxylation and O-demethylation, the contribution of Cytochrome P450 isozymes, or the use of stable isotope labeling for this particular compound would be speculative and would not meet the required standards of scientific accuracy.

General information on the metabolism of benzamide derivatives and the methodologies used to study them is available. For instance, studies on other benzamide compounds indicate that they can undergo various metabolic reactions, including hydroxylation and demethylation, often mediated by Cytochrome P450 enzymes. nih.govacs.orgnih.gov Stable isotope labeling is a common technique used to trace the metabolic fate of compounds. However, no specific data points, metabolic maps, or enzyme kinetic data were found for this compound.

Therefore, it is not possible to provide the requested article with the specified detailed sections, subsections, and data tables for this compound.

In Vitro Biotransformation and Metabolic Pathway Investigations

Theoretical Prediction of Metabolic Hot Spots

In the absence of specific experimental data on the biotransformation of N-hydroxy-2,3-dimethoxybenzamide, computational, or in silico, models provide a valuable approach for predicting potential sites of metabolism. These predictive tools utilize algorithms based on the known metabolic reactions of a vast library of compounds to identify "metabolic hot spots" on a query molecule. These hot spots are atoms or bonds that are most likely to undergo enzymatic modification by drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily.

For a compound like this compound, several potential sites of metabolic attack can be hypothesized based on its chemical structure:

O-demethylation: The two methoxy (B1213986) groups (-OCH3) on the aromatic ring are prime candidates for O-demethylation by CYP enzymes, which would result in the formation of hydroxylated metabolites.

Aromatic hydroxylation: The benzene (B151609) ring itself could be a target for hydroxylation at available positions, another common CYP-mediated reaction.

N-dealkylation or oxidation: The N-hydroxy group could be subject to further oxidation or other modifications.

Conjugation: The hydroxyl group of the N-hydroxy moiety and any newly formed phenolic hydroxyls from O-demethylation or aromatic hydroxylation can readily undergo Phase II conjugation reactions, such as glucuronidation or sulfation.

These predictions serve as a foundational guide for designing and interpreting subsequent in vitro and in vivo metabolism studies. By identifying the most probable metabolic pathways, researchers can focus their analytical efforts on detecting and characterizing specific predicted metabolites.

Future Directions and Research Perspectives

Development of Novel N-hydroxy-2,3-dimethoxybenzamide Derivatives with Enhanced Potency and Selectivity

A primary focus of future research will undoubtedly be the rational design and synthesis of novel derivatives of this compound. The goal of these efforts will be to enhance the compound's potency against specific biological targets while improving its selectivity, thereby minimizing off-target effects. The core structure of this compound offers multiple sites for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).

Future synthetic endeavors will likely involve modifications at several key positions:

The Benzamide (B126) Ring: Alterations to the substitution pattern on the benzamide ring can significantly impact biological activity. The existing 2,3-dimethoxy substitution provides a starting point, and the introduction of other functional groups could modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for target enzymes.

The Hydroxamic Acid Moiety: While the hydroxamic acid group is crucial for the compound's activity, particularly its metal-chelating properties, subtle modifications could fine-tune its pKa and binding kinetics.

Linker Modifications: In many bioactive molecules, a linker region connects the core scaffold to other functional groups. The introduction and optimization of such linkers in this compound derivatives could allow for the exploration of additional binding pockets within a target protein, potentially leading to enhanced potency and selectivity.

The development of these novel derivatives will be guided by a deep understanding of the SAR, with the aim of identifying compounds with superior therapeutic profiles.

Integration of Advanced Computational Methods for Rational Design

The integration of advanced computational methods is set to revolutionize the rational design of this compound derivatives. These in silico techniques offer a powerful means to predict the binding affinity and selectivity of novel compounds before their synthesis, thereby saving significant time and resources. mdpi.com

Key computational approaches that will be instrumental include:

Molecular Docking: This technique will be used to predict the binding mode of this compound and its derivatives within the active site of target proteins. nih.gov By visualizing these interactions, researchers can make informed decisions about which modifications are most likely to improve binding.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to screen virtual libraries of compounds to identify novel derivatives with a high probability of being active. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. mdpi.com This can reveal important information about the stability of the complex and the role of specific amino acid residues in binding, which can guide the design of more potent and selective inhibitors.

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the development of successful drug candidates. mdpi.com Computational tools can be used to assess the likely ADMET profiles of novel this compound derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety characteristics.

The following table illustrates the potential application of these computational methods in the design of novel this compound derivatives:

| Computational Method | Application in this compound Research | Potential Outcome |

| Molecular Docking | Predicting the binding orientation and affinity of derivatives in the active site of target enzymes (e.g., HDACs). nih.gov | Identification of key interactions and guidance for structural modifications to enhance potency. |

| Pharmacophore Modeling | Developing a 3D model of the essential features required for biological activity based on known active compounds. mdpi.com | Virtual screening of compound libraries to identify novel and diverse scaffolds with potential activity. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability and conformational changes. mdpi.com | Deeper understanding of the binding mechanism and identification of stable binding modes. |

| In Silico ADMET | Predicting pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity of designed derivatives. mdpi.com | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition. |

Exploration of New Biological Targets and Therapeutic Applications

While the primary focus of research on hydroxamic acid derivatives has been on their activity as HDAC inhibitors in cancer, there is a significant opportunity to explore new biological targets and therapeutic applications for this compound. The ability of the hydroxamic acid moiety to chelate various metal ions suggests that this compound and its derivatives could modulate the activity of a wide range of metalloenzymes. nih.gov

Future research should investigate the potential of this compound to target enzymes involved in other diseases, such as:

Neurodegenerative Diseases: Some metalloenzymes have been implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Infectious Diseases: Metalloenzymes are also essential for the survival of many pathogenic bacteria and fungi, making them attractive targets for the development of novel antimicrobial agents. nanobioletters.com

Inflammatory Diseases: Certain metalloproteinases play a key role in inflammatory processes, and their inhibition could offer a new therapeutic strategy for a variety of inflammatory conditions.

The exploration of new biological targets will require a combination of in silico screening approaches and experimental validation. The identification of novel targets would significantly expand the potential therapeutic utility of the this compound scaffold.

Application of Chemogenomics and Systems Biology Approaches

Chemogenomics and systems biology offer powerful, large-scale approaches to understanding the interactions of small molecules with biological systems. nih.gov These methodologies can be applied to this compound research to systematically identify its protein targets and elucidate its mechanism of action.

Chemogenomic screening can be employed to test a library of this compound derivatives against a panel of protein targets, providing a comprehensive overview of the compound's selectivity profile. nih.gov

Systems biology approaches , such as transcriptomics and proteomics, can be used to analyze the global changes in gene and protein expression in cells treated with this compound. This can provide valuable insights into the downstream signaling pathways affected by the compound and help to identify novel biological targets.

By integrating these "omics" technologies, researchers can move beyond a one-drug, one-target paradigm and gain a more holistic understanding of how this compound and its derivatives exert their biological effects.

Methodological Advancements in Synthesis and Characterization

Continued advancements in synthetic and analytical chemistry will be crucial for accelerating the research and development of this compound derivatives.

Future research in this area will likely focus on:

Development of more efficient and scalable synthetic routes: This will be essential for producing the quantities of material required for preclinical and clinical studies. Modern synthetic methods, such as flow chemistry and microwave-assisted synthesis, could be employed to streamline the production of these compounds. researchgate.net

Refinement of purification techniques: The development of robust and efficient purification methods will be critical for ensuring the high purity of the synthesized compounds, which is a prerequisite for accurate biological evaluation.

Application of advanced analytical techniques for characterization: A comprehensive suite of analytical methods, including high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction, will be essential for unambiguously confirming the structure and purity of novel derivatives. researchgate.netresearchgate.net

The following table summarizes some of the key methodological advancements and their potential impact on this compound research:

| Methodological Advancement | Application | Impact on Research |

| Flow Chemistry | Continuous synthesis of this compound derivatives. | Increased efficiency, scalability, and safety of the synthetic process. |

| Microwave-Assisted Synthesis | Rapid optimization of reaction conditions and synthesis of compound libraries. researchgate.net | Acceleration of the drug discovery process. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and structural elucidation of novel compounds. researchgate.net | Unambiguous confirmation of molecular formulas. |

| Multi-dimensional NMR Spectroscopy | Detailed structural analysis and conformational studies in solution. | In-depth understanding of the three-dimensional structure of derivatives. |

| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional structure of crystalline compounds. researchgate.net | Definitive structural confirmation and insights into intermolecular interactions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-hydroxy-2,3-dimethoxybenzamide, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via condensation reactions using hydroxybenzamide precursors. For example, a two-step procedure involves:

- Step 1 : Protection of hydroxyl groups using TIPSCl (triisopropylsilyl chloride) in DMF with triethylamine as a base .

- Step 2 : Amidation with activated carboxylic acid derivatives (e.g., benzoyl chloride) in dichloromethane/pyridine.

Reported yields range from 70% to 88% under mild conditions (room temperature, 1–3.5 h) . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., DMAP for silylation).

Q. How can researchers confirm the identity and purity of N-hydroxy-2,3-dimethoxybenzamide?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H NMR : Key peaks include δ 10.62 (s, 1H, -OH), δ 3.76 (s, 3H, OCH₃), and aromatic protons at δ 6.82–7.16 .

- IR : Characteristic bands at ~1630 cm⁻¹ (amide C=O stretch) and ~3294 cm⁻¹ (N–OH stretch) .

- Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., C: 54.82%, H: 5.62%, N: 7.10%) .

- Chromatography : Use HPLC or TLC with UV detection to assess purity.

Q. What solvent systems are suitable for solubility and stability studies of N-hydroxy-2,3-dimethoxybenzamide?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–8). NMR studies in DMSO-d₆ confirm stability over 24 h .

- Stability : Monitor via LC-MS under accelerated conditions (40°C, 75% humidity). Protect from light to prevent photodegradation of the hydroxamic acid group.

Advanced Research Questions